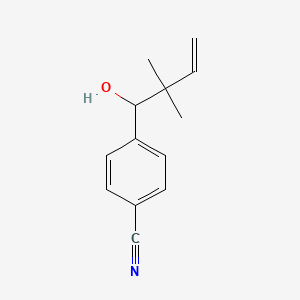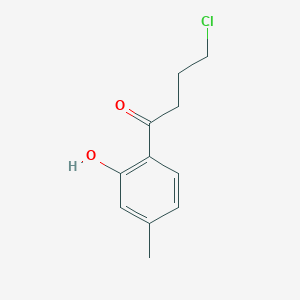
4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group, a hydroxy group, and a methyl group attached to a phenyl ring, along with a butanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-chloro-1-butanone is reacted with 2-hydroxy-4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in this reaction.
Substitution: Nucleophiles like ammonia or thiourea can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Formation of 4-chloro-1-(2-oxo-4-methylphenyl)butan-1-one or 4-chloro-1-(2-carboxy-4-methylphenyl)butan-1-one.
Reduction: Formation of 4-chloro-1-(2-hydroxy-4-methylphenyl)butan-1-ol.
Substitution: Formation of 4-amino-1-(2-hydroxy-4-methylphenyl)butan-1-one or 4-thio-1-(2-hydroxy-4-methylphenyl)butan-1-one.
Applications De Recherche Scientifique
4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-(4-methylphenyl)butan-1-one: Lacks the hydroxy group, resulting in different reactivity and applications.
4-Chloro-1-(2-hydroxyphenyl)butan-1-one: Lacks the methyl group, affecting its chemical properties and biological activity.
4-Chloro-1-(2-hydroxy-4-ethylphenyl)butan-1-one: Contains an ethyl group instead of a methyl group, leading to variations in its behavior and uses.
Uniqueness
4-Chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxy and chloro groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Propriétés
| 113425-32-4 | |
Formule moléculaire |
C11H13ClO2 |
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
4-chloro-1-(2-hydroxy-4-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H13ClO2/c1-8-4-5-9(11(14)7-8)10(13)3-2-6-12/h4-5,7,14H,2-3,6H2,1H3 |
Clé InChI |
WHIRHEWUVMQVMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)CCCCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



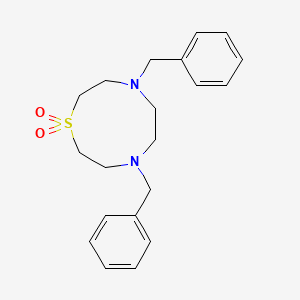


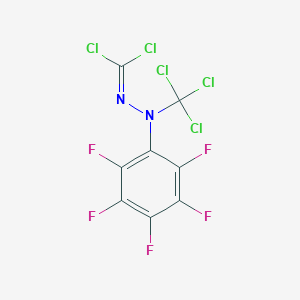
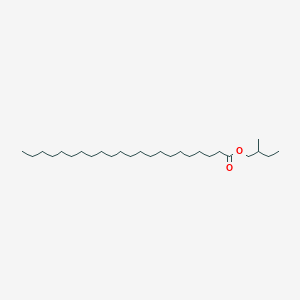
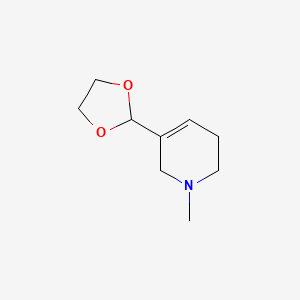
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)
methyl}benzene](/img/structure/B14318927.png)

